molecular formula C10H10N4O6 B1243043 Gdnph CAS No. 36638-45-6

Gdnph

Cat. No.: B1243043
CAS No.: 36638-45-6
M. Wt: 282.21 g/mol
InChI Key: TXRRWDKYIPYKFA-YRNVUSSQSA-N
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Description

While several documents discuss chemical compounds (e.g., phosphine-alkene ligands in , NADPH-related chemistry in , and characterization guidelines in ), none mention "Gdnph" explicitly. This gap prevents a professional or authoritative analysis of its properties or applications .

Properties

CAS No.

36638-45-6

Molecular Formula

C10H10N4O6

Molecular Weight

282.21 g/mol

IUPAC Name

2-oxoethyl (1E)-N-(2,4-dinitrophenyl)ethanehydrazonate

InChI

InChI=1S/C10H10N4O6/c1-7(20-5-4-15)11-12-9-3-2-8(13(16)17)6-10(9)14(18)19/h2-4,6,12H,5H2,1H3/b11-7+

InChI Key

TXRRWDKYIPYKFA-YRNVUSSQSA-N

SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OCC=O

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/OCC=O

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OCC=O

Synonyms

acetaldehyde, (acetyloxy)-, 1-((2,4-dinitrophenyl)hydrazone)
glycoaldehyde-2,4-dinitrophenylhydrazone acetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires data on structural features, reactivity, or functional applications of "Gdnph" relative to analogs. However:

  • details enzyme-active site chemistry involving NADPH and 7-Cyano-7-deazaguan, which are unrelated to "this compound" .
  • outlines compound characterization standards (e.g., NMR, elemental analysis) but lacks specific examples or datasets .

Hypothetical Approach for Future Research
If "this compound" is a ligand or catalyst, comparisons could involve:

  • Coordination Chemistry: Compare denticity, donor atoms (e.g., phosphine vs. amine), and metal-binding efficiency.
  • Catalytic Performance: Evaluate turnover numbers or selectivity in reactions (e.g., hydrogenation, cross-coupling).
  • Stability : Assess thermal or oxidative stability under industrial conditions.

For example, ligands like triphenylphosphine (PPh₃) or 1,2-bis(diphenylphosphino)ethane (dppe) are well-studied and could serve as benchmarks if "this compound" shares functional similarities .

Critical Limitations in the Evidence

  • Lack of Chemical Data: None of the sources include chemical structures, synthesis protocols, or experimental results for "this compound."
  • Focus on NLP and General Guidelines : Over 75% of the evidence discusses machine learning models (e.g., BERT, Transformer) or manuscript formatting rules, which are irrelevant to chemical comparisons .

Recommendations for Further Investigation

To address this gap, consider:

Consult Specialized Chemical Databases : Use platforms like SciFinder, Reaxys, or PubChem to verify the existence and properties of "this compound."

Review Patent Literature : highlights the importance of comparative data in patents, which may disclose proprietary compounds akin to "this compound" .

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